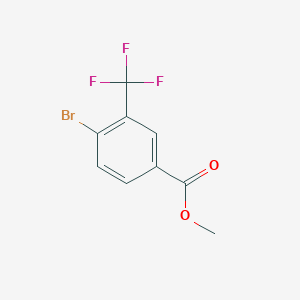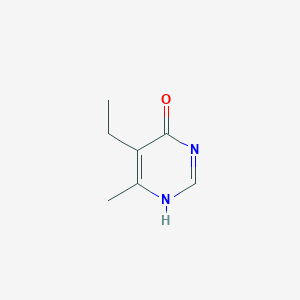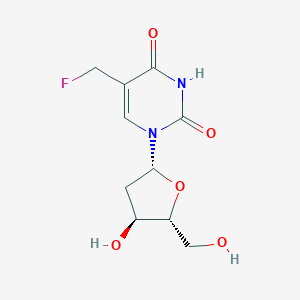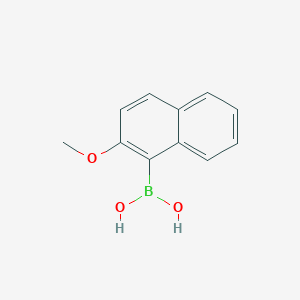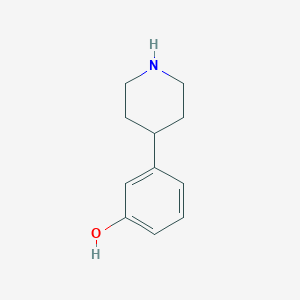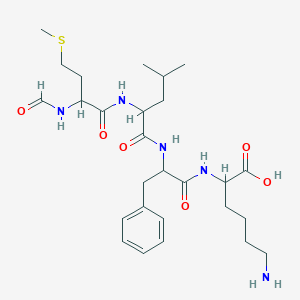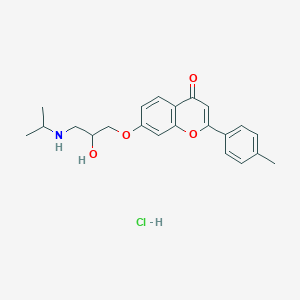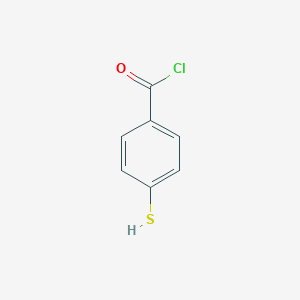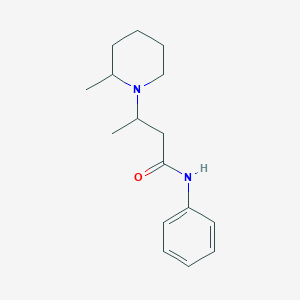![molecular formula C10H19NO B009904 Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) CAS No. 106416-93-7](/img/structure/B9904.png)
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI), also known as TMAZ, is a synthetic compound that has gained significant attention in scientific research. TMAZ is a member of the aziridine family and is characterized by its unique chemical structure.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) is not fully understood, but it is thought to involve the activation of apoptotic pathways in cancer cells. Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bak, and to inhibit the expression of anti-apoptotic proteins, such as Bcl-2. This leads to the activation of caspase enzymes, which ultimately results in the death of the cancer cell.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) is its specificity for cancer cells. It has been shown to be toxic to cancer cells, but not to normal cells. This makes it a promising candidate for cancer treatment. However, there are also limitations to the use of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize and study. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Direcciones Futuras
There are a number of future directions for the study of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI). One area of research is the optimization of its use in cancer treatment. Researchers are currently investigating ways to increase its potency and specificity for cancer cells. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are also investigating the potential use of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
Métodos De Síntesis
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) is synthesized through a multistep process that involves the reaction of 2,3-dimethyl-2-butene with aziridine in the presence of a catalyst. The resulting product is then treated with acetyl chloride to yield Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI). The synthesis of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action is thought to be related to the induction of apoptosis, or programmed cell death. Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
106416-93-7 |
|---|---|
Nombre del producto |
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) |
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-(2,3,3-trimethyl-1-propan-2-ylaziridin-2-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-9(4,5)10(11,6)8(3)12/h7H,1-6H3 |
Clave InChI |
QSGGTCSWJDZQSA-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(C1(C)C(=O)C)(C)C |
SMILES canónico |
CC(C)N1C(C1(C)C(=O)C)(C)C |
Sinónimos |
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



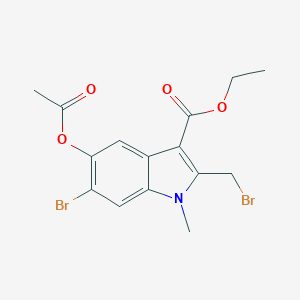
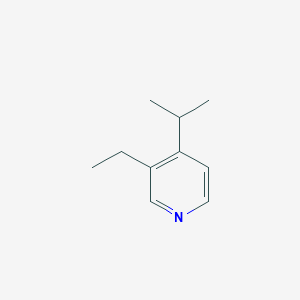
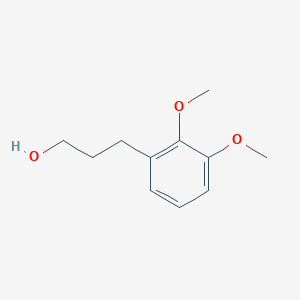
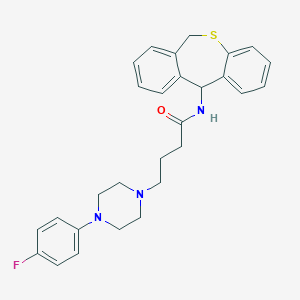
![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)
